molecular formula C20H23N3O B2892880 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(p-tolyl)urea CAS No. 905797-65-1

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(p-tolyl)urea

Cat. No. B2892880
CAS RN: 905797-65-1
M. Wt: 321.424
InChI Key: JQLIQDHYCQGZMG-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(p-tolyl)urea, also known as DPU-4, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPU-4 belongs to the class of urea derivatives and has been shown to exhibit potent antitumor activity.

Scientific Research Applications

Anion Coordination Chemistry

Urea-based ligands like N-(2,4-dimethylphenyl)-N′-(3-pyridy1)urea have been studied for their anion coordination chemistry. These compounds react with inorganic oxo-acids to form adducts displaying a variety of hydrogen bond motifs involving urea NH groups, carbonyl, and protonated pyridyl NH+ fragments, among others (Wu et al., 2007).

Formation of Hydrogen-Bonded Complexes

Research has demonstrated that certain dimethyl urea derivatives can form highly associated complexes with bis(cytosyl)derivatives. These complexes are influenced by the steric properties of the urea moiety (Kagechika et al., 1996).

Unfolding and Self-Assembly of Heterocyclic Ureas

Heterocyclic ureas have been synthesized and studied for their ability to unfold and form multiply hydrogen-bonded complexes. This behavior is significant for understanding the self-assembly and mimicry of peptide transitions (Corbin et al., 2001).

Enhancement of Skin Penetration

Urea analogues have been evaluated as skin penetration enhancers. Studies have shown that certain urea derivatives can enhance the permeation of substances through the skin when delivered from specific solvents like propylene glycol (Williams & Barry, 1989).

Synthesis of Pyrazolyl-Substituted Pyridinium and Guanidinium Salts

A protocol for converting 2-pyridones and urea derivatives to pyrazolyl-substituted pyridinium or guanidinium salts has been developed. This approach is highly functional-group-compatible and yields products useful in various applications (Echterhoff et al., 2014).

Crystal Structure Analysis

Studies have explored the crystal structure of various urea derivatives to understand their molecular arrangements and stability. This includes investigating the hydrogen bond patterns and other structural features (Rao et al., 2010).

Synthesis of Anticancer Agents

Research into the synthesis and biological evaluation of urea derivatives as anticancer agents has been conducted. These studies involve the design and synthesis of compounds with significant antiproliferative effects against various cancer cell lines (Feng et al., 2020).

Electronic and Optical Properties for Optoelectronic Devices

The electronic, optical, and nonlinear optical properties of certain urea derivatives have been theoretically studied, highlighting their potential applications in optoelectronic device fabrications (Shkir et al., 2018).

properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-14-6-8-17(9-7-14)22-20(24)23(19-5-4-10-21-19)18-12-15(2)11-16(3)13-18/h6-9,11-13H,4-5,10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLIQDHYCQGZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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